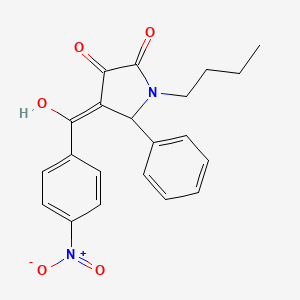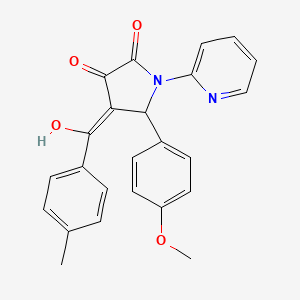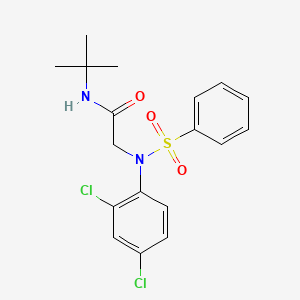
1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
1-Butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that is commonly used in scientific research. It is also known as BNPP, and its molecular formula is C24H22N2O5. This compound has been found to have various biochemical and physiological effects, and it has been used in many studies to investigate different mechanisms of action.
Mechanism of Action
The mechanism of action of 1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is related to its ability to inhibit the activity of enzymes and receptors. It has been found to interact with the active site of proteasomes and histone deacetylases, preventing them from functioning properly. This results in the accumulation of proteins and changes in gene expression, leading to different biochemical and physiological effects.
Biochemical and Physiological Effects:
1-Butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. Additionally, it has been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its ability to inhibit specific enzymes and receptors, making it a useful tool for investigating different mechanisms of action. However, its limitations include its complex synthesis process and the potential for toxicity at high concentrations.
Future Directions
There are several future directions for research involving 1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on different enzymes and receptors to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Scientific Research Applications
1-Butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been used in many scientific studies due to its ability to inhibit various enzymes and receptors. It has been found to be effective in inhibiting the activity of proteasomes, which are responsible for degrading proteins in cells. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
properties
IUPAC Name |
(4Z)-1-butyl-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-3-13-22-18(14-7-5-4-6-8-14)17(20(25)21(22)26)19(24)15-9-11-16(12-10-15)23(27)28/h4-12,18,24H,2-3,13H2,1H3/b19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZPTRDNVCPEU-ZPHPHTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(/C(=C(\C2=CC=C(C=C2)[N+](=O)[O-])/O)/C(=O)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-butyl-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918853.png)

![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3918858.png)
![N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918863.png)
![4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide](/img/structure/B3918864.png)

amino]methyl}-N-quinoxalin-6-ylbenzamide](/img/structure/B3918886.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(1H-indol-3-yl)propanoyl]piperidin-3-ol](/img/structure/B3918898.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918900.png)

![4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3918910.png)
![2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3918915.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3918930.png)